molecular formula C12H15FN2OS B5843562 N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide

N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide

Cat. No. B5843562
M. Wt: 254.33 g/mol
InChI Key: MCTPESOXPZCUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as Dabrafenib and belongs to the class of drugs called kinase inhibitors.

Mechanism of Action

Dabrafenib binds to the ATP-binding site of the BRAF protein, blocking its activity and preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This results in the inhibition of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects:
Dabrafenib has been shown to have significant biochemical and physiological effects, including the inhibition of cell growth, induction of cell death, and reduction in tumor size. The compound has also been shown to have a favorable safety profile and low toxicity, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dabrafenib in lab experiments is its high specificity for the BRAF protein, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of using Dabrafenib is the potential for drug resistance to develop over time, which may limit its long-term effectiveness.

Future Directions

There are several potential future directions for research on Dabrafenib, including:
1. Investigating the use of Dabrafenib in combination with other cancer drugs to enhance its therapeutic efficacy.
2. Developing new formulations of Dabrafenib that can improve its bioavailability and reduce the risk of drug resistance.
3. Studying the potential use of Dabrafenib in treating other types of cancers, such as colorectal cancer and thyroid cancer.
4. Investigating the mechanisms of drug resistance to Dabrafenib and developing strategies to overcome it.
Conclusion:
Dabrafenib is a promising compound with significant potential for cancer therapy. Its high specificity for the BRAF protein and favorable safety profile make it an attractive candidate for further research and development. With continued research, Dabrafenib may become an important tool in the fight against cancer.

Synthesis Methods

Dabrafenib is synthesized through a multi-step process involving the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-fluoroaniline to form the intermediate product, which is further reacted with carbon disulfide to form the final product, Dabrafenib.

Scientific Research Applications

Dabrafenib has been extensively studied for its potential therapeutic applications in treating various types of cancers, including melanoma and non-small cell lung cancer. The compound works by inhibiting the activity of the BRAF protein, which plays a crucial role in the growth and proliferation of cancer cells.

properties

IUPAC Name

N-[(2-fluorophenyl)carbamothioyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2OS/c1-12(2,3)10(16)15-11(17)14-9-7-5-4-6-8(9)13/h4-7H,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTPESOXPZCUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.